Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C13H15NO2S and a molecular weight of 249.33 g/mol This compound is characterized by a thieno[2,3-b]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with ethyl chloroformate in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-b]pyridine derivatives.
Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives with various functional groups.
Scientific Research Applications
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: Similar core structure but with an amino group instead of methyl groups.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Different ring fusion and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO2S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H15NO2S/c1-5-16-13(15)11-9(4)10-7(2)6-8(3)14-12(10)17-11/h6H,5H2,1-4H3 |
InChI Key |
ARAZRZHOOOIJDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)C |
Origin of Product |
United States |
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